5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione
Beschreibung
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione is a synthetic compound known for its applications in various scientific research fields. It is a labeled intermediate of Pioglitazone, a drug used to treat type 2 diabetes . The compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione ring and a benzylidene group, making it a valuable tool in chemical and biological studies.
Eigenschaften
Molekularformel |
C19H18N2O3S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(5E)-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+/i9D2,10D2 |
InChI-Schlüssel |
YNTUJOCADSTMCL-ZTDUDYKBSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Ring: This step involves the reaction of a suitable thiazolidine precursor with a benzylidene derivative under controlled conditions.
Introduction of the Ethylpyridinyl Group: The ethylpyridinyl group is introduced through a nucleophilic substitution reaction, where the ethoxy-d4 group acts as a leaving group.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the thiazolidine-2,4-dione ring and the benzylidene derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The ethoxy-d4 group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a labeled intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. This binding modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: A thiazolidinedione drug used to treat type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar therapeutic effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy-d4)benzylidene)thiazolidine-2,4-dione is unique due to its deuterium-labeled ethoxy group, which makes it a valuable tool in metabolic studies and drug development. The presence of the ethylpyridinyl group also enhances its binding affinity to PPARs, making it more effective in modulating metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
